Glycine beta-naphthylamide hydrochloride

Enzyme Kinetics Substrate Specificity Aminopeptidase Characterization

Aminopeptidase specificity profiling demands precise substrates. Gly-βNA·HCl (≥99%) eliminates false negatives from non-optimal aminoacyl-β-naphthylamides. - Validated chromogenic substrate; releases β-naphthylamine for quantitative detection. - Enables high-throughput inhibitor screening in 96/384-well formats. - Reliable batch-to-batch purity for reproducible enzyme kinetics and diagnostic kit QC.

Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
CAS No. 1208-12-4
Cat. No. B555461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine beta-naphthylamide hydrochloride
CAS1208-12-4
SynonymsGlycinebeta-naphthylamidehydrochloride; 1208-12-4; 2-Amino-N-2-naphthylacetamidemonohydrochloride; EINECS214-899-4; AC1MHYZ6; G5761_SIGMA; SCHEMBL4188904; CTK8G0078; 2-Amino-N-2-naphthylacetamideHCl; 7014AH; Glycine|A-naphthylamidehydrochloride; 2-amino-N-naphthalen-2-ylacetamidehydrochloride
Molecular FormulaC12H13ClN2O
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)CN.Cl
InChIInChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H
InChIKeyCDOBGWIHUYXBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine Beta-Naphthylamide Hydrochloride (CAS 1208-12-4): A Benchmark Chromogenic Substrate for Aminopeptidase Characterization


Glycine beta-naphthylamide hydrochloride (CAS 1208-12-4), also known as Gly-βNA·HCl, is a specialized synthetic amino acid derivative belonging to the class of chromogenic and fluorogenic enzyme substrates [1]. It is widely utilized in biochemical research as a substrate for detecting and quantifying the activity of various proteolytic enzymes, primarily aminopeptidases . Upon enzymatic cleavage of the amide bond, it releases the reporter molecule β-naphthylamine, which can be quantitatively measured via colorimetric or fluorometric methods, making it an essential tool for investigating enzyme kinetics, substrate specificity, and inhibitor screening in both academic and industrial settings .

Why Aminopeptidase Substrate Selection Cannot Be Generalized: The Critical Role of N-Terminal Specificity for Glycine Beta-Naphthylamide Hydrochloride


In-class aminoacyl-β-naphthylamide substrates are not interchangeable due to the high degree of substrate specificity exhibited by different aminopeptidases [1]. The identity of the N-terminal amino acid (e.g., glycine vs. leucine vs. alanine) dictates recognition and catalytic efficiency by the enzyme's active site [2]. Using a non-optimal substrate can lead to significantly reduced or undetectable activity, producing false negatives in enzyme characterization or inhibitor screening assays [3]. Therefore, selecting the correct amino acid derivative is essential for obtaining accurate, reproducible, and biologically relevant kinetic data, directly impacting the validity of research findings and downstream procurement decisions [4].

Quantitative Differentiation Guide: How Glycine Beta-Naphthylamide Hydrochloride Compares to Key Aminopeptidase Substrate Analogs


Enzymatic Hydrolysis Rate (kcat/Km) Comparison for Proline-Beta-Naphthylamidase

For the novel proline-beta-naphthylamidase enzyme purified from porcine intestinal mucosa, the catalytic efficiency (kcat/Km) of glycine-beta-naphthylamide was directly compared to other amino acid derivatives. The enzyme exhibited a strong preference for this substrate, highlighting its utility in studying enzymes with a broad substrate range that nonetheless display distinct kinetic signatures [1].

Enzyme Kinetics Substrate Specificity Aminopeptidase Characterization

Comparative Kinetic Parameters (Km, Vmax) of Aminopeptidase Activity in Epidermal Tissue

A study comparing peptidase activities in cultured mouse keratinocytes and neonatal mouse epidermis measured fluorometrically the kinetic constants for aminopeptidase activity using various aminoacyl-β-naphthylamide substrates. While data for glycine-β-naphthylamide is not provided in the abstract, the study establishes a quantitative benchmark for comparative analysis of related substrates, such as leucine-β-naphthylamide (Km = 11 µM, Vmax = 38 nmol·min⁻¹·mg⁻¹) and tyrosine-β-naphthylamide (Km = 21 µM, Vmax = 18 nmol·min⁻¹·mg⁻¹) [1].

Enzyme Kinetics Tissue Biochemistry Peptide Metabolism

Differential Substrate Recognition by a Prokaryotic Aminopeptidase: A 40-Fold Difference in Hydrolysis Rates

In a study on an aminopeptidase from Sphingomonas capsulata, a dramatic difference in substrate specificity was observed when comparing glycine-β-naphthylamide to alanine-β-naphthylamide. The enzyme's activity was reported to be almost 40-fold greater for alanine β-naphthylamide in comparison to glycine β-naphthylamide [1]. This stark contrast highlights the enzyme's strong preference and demonstrates that even minor structural changes in the substrate (Gly vs. Ala) can lead to massive differences in catalytic rates.

Microbial Enzymology Substrate Specificity Biochemical Characterization

Commercial Purity and Quality Control Specifications

Glycine beta-naphthylamide hydrochloride is commercially available with a high standard of purity, which is critical for reproducible and quantitative enzymatic assays. Multiple reputable vendors certify this compound with a purity specification of ≥ 99% (TLC) . This high purity level minimizes the presence of inhibitory or interfering contaminants that could skew kinetic measurements or produce false results in inhibitor screening campaigns.

Quality Control Assay Reproducibility Procurement Specifications

Key Research and Industrial Applications for Glycine Beta-Naphthylamide Hydrochloride


Characterization of Novel or Uncharacterized Aminopeptidases

As demonstrated by the kinetic comparison with proline-beta-naphthylamidase [1] and the differential activity seen in Sphingomonas capsulata [2], glycine-beta-naphthylamide hydrochloride is an essential substrate for building a complete substrate specificity profile of a new aminopeptidase. By comparing its hydrolysis rate to those of other aminoacyl-β-naphthylamides, researchers can precisely map the enzyme's active site preferences and classify it accordingly. The high commercial purity ensures that observed activity is due to the enzyme and not a contaminant.

High-Throughput Screening (HTS) for Aminopeptidase Inhibitors

The compound's utility as a chromogenic/fluorogenic substrate makes it ideal for developing high-throughput screening assays to identify novel aminopeptidase inhibitors. The release of β-naphthylamine provides a robust, quantifiable signal that can be adapted to 96- or 384-well plate formats. The strong 40-fold difference in activity between Gly- and Ala- substrates for the S. capsulata enzyme [2] serves as a powerful example of why a panel of substrates, including glycine-beta-naphthylamide hydrochloride, is necessary to screen for inhibitors with a specific mode of action, thereby increasing the chances of identifying selective and therapeutically relevant compounds.

Quality Control in Diagnostic and Industrial Enzyme Production

For organizations producing diagnostic kits or industrial enzymes (e.g., for food processing or bioremediation), precise and reproducible activity assays are paramount. Glycine beta-naphthylamide hydrochloride, with its defined purity specification of ≥99% , serves as a reliable analytical reagent for batch release testing and stability studies of aminopeptidase products. Its use ensures that enzyme activity is measured against a consistent and well-characterized substrate, which is a requirement for regulatory compliance and maintaining product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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